Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a methyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methyl-5-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Aqueous sodium hydroxide for ester hydrolysis.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: 3-(2-methyl-5-aminophenyl)-3-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(2-methyl-5-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxobutanoate: Similar structure but with an additional carbon in the ester chain.
Biological Activity
Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate, with the CAS number 136774-69-1, is an organic compound featuring a nitro group, a methyl group, and an ester functional group. Its molecular formula is C12H13N1O5 and it has a molecular weight of approximately 251.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a biochemical probe for metabolic pathways.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under acidic or basic conditions. Common bases used include sodium ethoxide or potassium carbonate, with solvents such as ethanol or methanol at elevated temperatures being preferred. The process may be optimized in industrial settings for higher yields and purity through advanced purification techniques like chromatography .
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor . It interacts with various biological systems, influencing metabolic pathways crucial for understanding its therapeutic applications. For instance, studies have indicated that it may inhibit specific enzymes involved in metabolic processes, which could lead to its use in drug development .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity . Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains. The compound's structural features allow it to interact effectively with microbial targets, potentially disrupting their metabolic functions .
Study on Enzyme Interaction
In a study published in the Journal of Medicinal Chemistry, researchers explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound significantly reduced enzyme activity, suggesting its potential role as a therapeutic agent .
Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of this compound against various pathogens. The results demonstrated that it inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Similarity | Biological Activity |
---|---|---|
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | 0.88 | Moderate enzyme inhibition |
Mthis compound | 0.87 | Low antimicrobial activity |
3-(2-Methyl-5-nitrophenyl)-3-oxopropanoic acid | 0.84 | High enzyme inhibition potential |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a critical role in facilitating interactions with target enzymes and microbial systems, leading to inhibition of their functions .
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)10-6-9(13(16)17)5-4-8(10)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
JNGDANNFZGBJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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